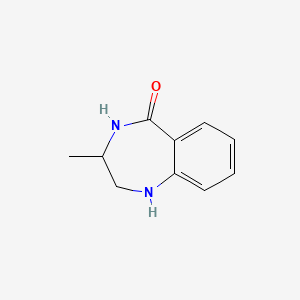

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties . They are one of the most widely prescribed medications globally .

Synthesis Analysis

The synthesis of benzodiazepines involves the reaction of an amino acid with a carbonyl compound, followed by ring closure . The specific synthesis process for “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” is not available in the literature I have access to.Molecular Structure Analysis

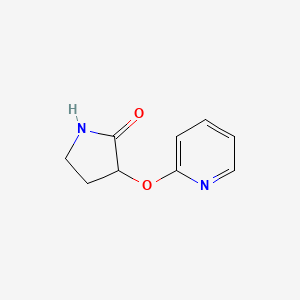

Benzodiazepines have a core structure consisting of a benzene ring fused to a seven-membered diazepine ring . The specific molecular structure of “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” is not available in the literature I have access to.Chemical Reactions Analysis

Benzodiazepines can undergo a variety of chemical reactions, including oxidation, reduction, and hydrolysis . The specific chemical reactions of “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” are not available in the literature I have access to.Aplicaciones Científicas De Investigación

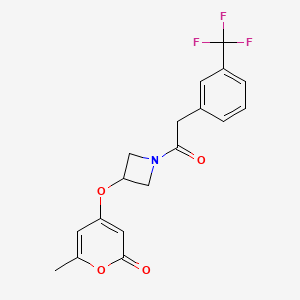

I have found several scientific research applications related to compounds similar to “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one”. Here is a comprehensive analysis focusing on unique applications:

Anti-Cancer Agents

Compounds structurally related to “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” have been explored for their potential as anti-cancer agents. Molecular dynamics experiments evaluate the binding stabilities between these compounds and their receptors, aiming to design novel anti-tumor agents .

Synthesis and Structural Studies

Research has been conducted on the synthesis and X-ray structural studies of substituted derivatives within this chemical class. These studies help in understanding the molecular structure and potential reactivity of such compounds .

Cytotoxic Activity

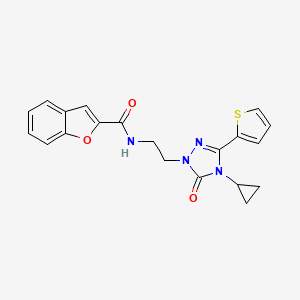

Triazole derivatives, which share a similar heterocyclic structure with “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one”, have shown effective cytotoxic activity against various cancer cell lines .

Pharmacophore Design

The design of novel derivatives by introducing alkyl or aralkyl and a sulfonyl group—considered pharmacophores of some antitumor drugs—has been a significant area of study. This approach is based on combination principles to enhance drug efficacy .

Novel Triazole Derivatives

The synthesis of novel triazole derivatives has been reported. These include various substituted propanones and butane-diones, which are evaluated for their potential biological activities .

Mecanismo De Acción

Target of Action

The primary targets of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one are currently unknown. This compound is a derivative of the benzodiazepine class of drugs, which typically target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . .

Mode of Action

Benzodiazepines generally enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . .

Biochemical Pathways

Given its structural similarity to benzodiazepines, it may influence the GABAergic system, which plays a crucial role in inhibitory neurotransmission

Result of Action

The molecular and cellular effects of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one’s action are currently unknown. As a benzodiazepine derivative, it may potentially exert sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and how it interacts with its targets . .

Safety and Hazards

Benzodiazepines can cause physical dependence and withdrawal symptoms if used for a long period of time . They can also cause drowsiness, dizziness, and other side effects . The specific safety and hazards of “3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one” are not available in the literature I have access to.

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-6-11-9-5-3-2-4-8(9)10(13)12-7/h2-5,7,11H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMCUECONFZUOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2922939.png)

![N-benzyl-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2922942.png)

![N-(3-chloro-4-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2922943.png)

![1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2922955.png)

![(4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2922957.png)

![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)

![9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B2922960.png)